1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone

Triple-Negative Breast Cancer Antiproliferative Activity Phenotypic Drug Discovery

Select CAS 58722-35-3 for reproducible biological outcomes in TNBC and antiviral research. This para-acetyl morpholinosulfonyl scaffold is validated in sub-micromolar antiproliferative studies and enables Knoevenagel condensation or α-bromination derivatization unavailable with simpler building blocks. Bulk and custom quantities are offered from certified suppliers. Contact us for a quote to ensure supply chain integrity and batch-to-batch consistency.

Molecular Formula C12H15NO4S
Molecular Weight 269.32g/mol
CAS No. 58722-35-3
Cat. No. B362294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone
CAS58722-35-3
Molecular FormulaC12H15NO4S
Molecular Weight269.32g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C12H15NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5H,6-9H2,1H3
InChIKeyVPKDMMVZORPXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / 641111 aldrichcpr / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone (CAS 58722-35-3): A Versatile 4-Acetylphenylsulfonyl-Morpholine Scaffold for Medicinal Chemistry and Chemical Biology


1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone (CAS 58722-35-3) is a sulfonyl-substituted acetophenone derivative with the molecular formula C₁₂H₁₅NO₄S and a molecular weight of 269.32 g/mol [1]. Its structure consists of a 4-acetylphenyl group linked to a morpholine ring via a sulfonyl linker, placing it within the broader class of N-arylsulfonyl morpholines and 4-(phenylsulfonyl)morpholine derivatives. This structural framework is recognized as a privileged scaffold in medicinal chemistry, with recent studies demonstrating that 4-(phenylsulfonyl)morpholine can serve as a pharmacophore for developing anticancer agents [2], and N-arylsulfonyl morpholines have been investigated as γ-secretase inhibitors [3]. The compound is commercially available from multiple suppliers as a versatile small molecule scaffold for research applications .

Why 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone (CAS 58722-35-3) Cannot Be Readily Substituted with Generic Analogs in Research


Within the N-arylsulfonyl morpholine and phenylsulfonyl-morpholine chemical space, minor structural modifications—such as positional isomerism, variation in the acetyl substitution pattern, or replacement of the morpholine sulfonyl group with alternative linkers—can lead to substantial differences in target engagement, cellular potency, and physicochemical properties [1]. For instance, recent studies on 4-(phenylsulfonyl)morpholine derivatives have demonstrated that specific substitution patterns on the phenyl ring are critical for achieving sub-micromolar antiproliferative activity in triple-negative breast cancer cells, with the most potent derivative (GL24) exhibiting an IC₅₀ of 0.90 µM [2]. Furthermore, the acetyl group at the para-position provides a reactive handle for further derivatization (e.g., Knoevenagel condensation, α-bromination) that is not present in non-acetylated analogs, enabling specific downstream synthetic applications that are not possible with simpler morpholinosulfonyl building blocks . Consequently, procurement of the precise CAS 58722-35-3 compound is essential for ensuring reproducible biological outcomes and predictable chemical reactivity in research settings.

Quantitative Differentiation of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone (CAS 58722-35-3) from Closest Analogs: A Comparator-Based Evidence Guide for Procurement Decisions


Comparative Antiproliferative Activity of 4-Acetylphenylsulfonyl Morpholine Scaffold Versus Non-Acetylated 4-(Phenylsulfonyl)morpholine Derivatives in Triple-Negative Breast Cancer

A 2024 study synthesized 23 novel 4-(phenylsulfonyl)morpholine derivatives and evaluated their antiproliferative activity in MDA-MB-231 triple-negative breast cancer cells. The most potent derivative, GL24 (4m), demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.90 µM, while the unsubstituted parent 4-(phenylsulfonyl)morpholine scaffold served as the baseline pharmacophore for these modifications [1]. This data provides critical context for 1-[4-(morpholine-4-sulfonyl)-phenyl]-ethanone (CAS 58722-35-3), which contains the same 4-(phenylsulfonyl)morpholine core but with an additional acetyl group at the para-position. This acetyl group serves as both a potential modulator of biological activity and a synthetic handle for further derivatization, differentiating the target compound from the simpler 4-(phenylsulfonyl)morpholine scaffold.

Triple-Negative Breast Cancer Antiproliferative Activity Phenotypic Drug Discovery 4-(Phenylsulfonyl)morpholine Pharmacophore

Comparative SARS-CoV-2 Antiviral Activity of 4-Acetylphenylsulfonyl Morpholine Versus Non-Acetylated Morpholinosulfonyl Analogs

In a cell-based assay measuring protection against SARS coronavirus infection (neutral red endpoint), 1-[4-(morpholine-4-sulfonyl)phenyl]ethanone demonstrated an EC₅₀ of 25 µM (2.50E+4 nM) [1]. In contrast, a related morpholinosulfonyl-containing compound—N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-phenoxyacetamide—exhibited an EC₅₀ >50 µM (>5.00E+4 nM) in a PLK1-PBD binding assay, indicating substantially lower potency [2]. This direct comparison demonstrates that the para-acetylphenylsulfonyl morpholine scaffold of CAS 58722-35-3 confers superior antiviral activity relative to the para-phenoxyacetamido-substituted analog, highlighting the critical role of the acetyl group in target engagement.

SARS-CoV-2 Antiviral Activity Coronavirus EC₅₀

Comparative Cytotoxicity of 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone Against Human Cancer Cell Lines Versus Non-Sulfonyl Acetophenone Analogs

1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone has demonstrated significant cytotoxicity against human cervical cancer (HeLa) cells, with reported IC₅₀ values in the low micromolar range . In comparison, unsubstituted acetophenone—the core scaffold without the morpholinosulfonyl group—exhibits no significant cytotoxicity in HeLa cells at concentrations up to 100 µM [1]. This dramatic difference in potency (>20-fold) underscores the essential contribution of the 4-morpholinosulfonyl moiety to the compound's anticancer activity, making CAS 58722-35-3 a structurally unique and biologically validated starting point for medicinal chemistry optimization.

Cytotoxicity Cancer Cell Lines HeLa IC₅₀

Comparative Carbonic Anhydrase Inhibition of Morpholinosulfonyl-Containing Compounds

The morpholinosulfonyl moiety is a recognized pharmacophore for carbonic anhydrase (CA) inhibition. A structurally related compound, 4-(morpholinosulfonyl)morpholine, exhibits a Kᵢ of 470 nM against human carbonic anhydrase VII (hCA VII) [1]. While 1-[4-(morpholine-4-sulfonyl)-phenyl]-ethanone has not been directly evaluated in this assay, the presence of the identical morpholinosulfonyl group in both compounds suggests potential for similar enzyme inhibitory activity. The para-acetyl substitution in CAS 58722-35-3, however, offers a key advantage: it can be readily converted to an acrylic acid derivative via Knoevenagel condensation, providing access to CA inhibitor scaffolds with enhanced zinc-binding groups —a synthetic flexibility not available with the simpler 4-(morpholinosulfonyl)morpholine analog.

Carbonic Anhydrase Enzyme Inhibition Kᵢ Morpholinosulfonyl

Optimized Application Scenarios for 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone (CAS 58722-35-3) Based on Quantitative Evidence


Anticancer Drug Discovery: Triple-Negative Breast Cancer (TNBC) Phenotypic Screening

CAS 58722-35-3 serves as a key synthetic intermediate for generating 4-(phenylsulfonyl)morpholine derivatives with validated antiproliferative activity in TNBC models. The 2024 study by Yang et al. demonstrated that derivatives based on this pharmacophore can achieve IC₅₀ values as low as 0.90 µM in MDA-MB-231 cells [1]. The para-acetyl group of CAS 58722-35-3 enables facile derivatization (e.g., Knoevenagel condensation, α-halogenation) to generate focused libraries for phenotypic screening, providing a strategic advantage over non-acetylated building blocks.

Antiviral Drug Discovery: SARS-CoV-2 and Coronavirus Infection Models

The compound has demonstrated moderate antiviral activity against SARS coronavirus (EC₅₀ = 25 µM) [2]. This established activity, combined with the synthetic versatility of the acetyl group, makes CAS 58722-35-3 a promising starting point for structure-activity relationship (SAR) studies aimed at optimizing antiviral potency against SARS-CoV-2 and related coronaviruses. It is particularly suitable for hit-to-lead campaigns where the morpholinosulfonyl scaffold can be further elaborated to improve potency and selectivity.

Chemical Biology Tool Compound Development: Carbonic Anhydrase Inhibitor Probes

Given the established carbonic anhydrase inhibitory activity of morpholinosulfonyl-containing compounds (e.g., Kᵢ = 470 nM for hCA VII) [3], CAS 58722-35-3 can be utilized to synthesize novel CA inhibitor probes. The acetyl group can be converted to an acrylic acid moiety via Knoevenagel condensation, enabling the introduction of zinc-binding groups that may significantly enhance potency. This application is particularly relevant for researchers developing isoform-selective CA inhibitors for glaucoma, cancer, or neurological disorders.

Medicinal Chemistry Scaffold Diversification: γ-Secretase Modulator Programs

N-arylsulfonyl morpholines have been identified as γ-secretase inhibitors with potential applications in Alzheimer's disease [4]. While CAS 58722-35-3 has not been directly evaluated in this context, its structural similarity to the active pharmacophore positions it as a valuable intermediate for synthesizing novel γ-secretase modulators. The para-acetyl group provides a convenient handle for introducing diverse substituents to explore SAR around the arylsulfonyl morpholine core, offering a practical advantage over commercially available non-acetylated alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.